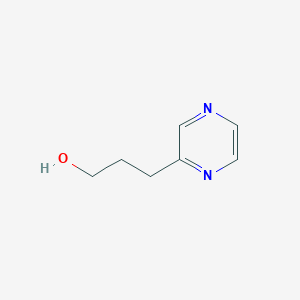

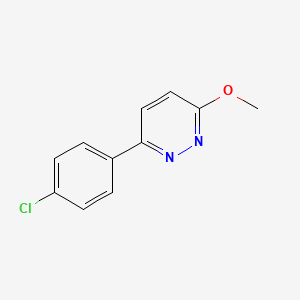

3-(1,3-Thiazol-4-yl)propan-1-ol

Übersicht

Beschreibung

Thiazole is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Thiazole compounds typically have a planar ring structure with delocalized π-electrons . The presence of sulfur and nitrogen in the ring allows for the formation of hydrogen bonds and contributes to the compound’s chemical reactivity .Chemical Reactions Analysis

The reactivity of thiazole compounds can be influenced by various factors, including the presence of substituents on the ring and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis

Thiazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific thiazole derivatives can vary depending on their exact structure.Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Thiazole derivatives, including 4-THIAZOLEPROPANOL, have been extensively studied for their potential as antimicrobial agents. The presence of thiazole as a core structure in these compounds contributes to their ability to combat microbial resistance, which is a growing concern in healthcare. Thiazole derivatives are being explored to develop new drugs with unique modes of action that are safe and effective against a variety of microbial pathogens .

Antifungal Applications

The antifungal properties of thiazole derivatives make them valuable in the development of treatments for fungal infections. The structural versatility of thiazole allows for the creation of compounds that can target specific fungal species, offering a targeted approach to antifungal therapy .

Antiprotozoal Activity

Research into thiazole derivatives has also highlighted their potential in treating protozoal infections. These compounds have shown promising results against various protozoan pathogens, indicating their usefulness in addressing diseases caused by these microorganisms .

Antitumor Properties

The antitumor activity of thiazole derivatives is another area of significant interest. These compounds have been found to exhibit activity against various cancer cell lines, making them candidates for the development of new anticancer drugs. The ability to modify the thiazole structure provides opportunities to enhance their efficacy and specificity for cancer cells .

Agrochemical Applications

In the agricultural sector, thiazole derivatives are being explored for their use as agrochemicals. Their biological activity can be harnessed to protect crops from pests and diseases, potentially leading to safer and more effective agricultural practices .

Industrial Applications

Thiazole compounds, including 4-THIAZOLEPROPANOL, find applications in industrial processes as well. They can serve as catalysts, additives, or intermediates in chemical reactions, contributing to the synthesis of various industrial products .

Photographic Sensitizers

The unique properties of thiazole derivatives make them suitable for use as photographic sensitizers. They can improve the sensitivity of photographic films to light, enhancing image quality and reducing exposure time .

Pharmaceutical Development

Thiazole derivatives are prominent in pharmaceutical research, where they are used to develop new drugs with a range of therapeutic activities. The thiazole moiety is a key feature in many drugs, influencing their pharmacokinetic and pharmacodynamic properties .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . This suggests that 4-Thiazolepropanol may interact with a variety of biological targets, depending on its specific chemical structure and the environment in which it is present.

Mode of Action

Thiazole derivatives have been shown to disrupt membrane integrity in some organisms, leading to inhibited growth . This suggests that 4-Thiazolepropanol may interact with its targets in a similar manner, causing changes in their function or structure that result in the observed biological effects.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and neuroprotective effects . These activities suggest that 4-Thiazolepropanol may influence pathways related to oxidative stress, pain perception, inflammation, and neuronal function.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the bioavailability of 4-Thiazolepropanol may be influenced by factors such as its formulation and the presence of other substances that can enhance its solubility.

Result of Action

For instance, it may inhibit the growth of certain organisms by disrupting their membrane integrity . It may also exert antioxidant, analgesic, anti-inflammatory, and neuroprotective effects, suggesting that it may influence a variety of cellular processes and pathways .

Action Environment

The action, efficacy, and stability of 4-Thiazolepropanol are likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances in the environment can affect the solubility and stability of thiazole derivatives . Furthermore, the specific biological environment in which 4-Thiazolepropanol is present can influence its interactions with its targets and its overall biological activity.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-thiazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNBIOLVQMMMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563890 | |

| Record name | 3-(1,3-Thiazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81542-67-8 | |

| Record name | 4-Thiazolepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Thiazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

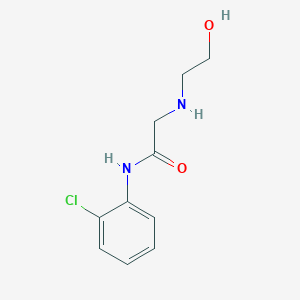

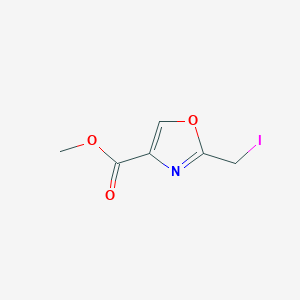

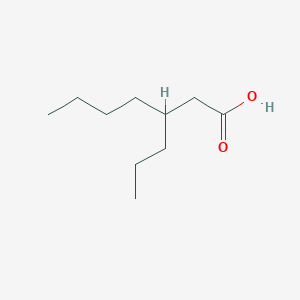

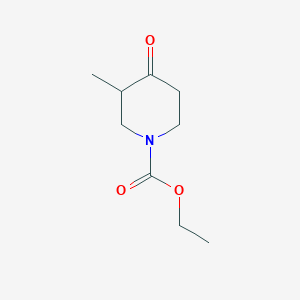

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)

![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)

![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)